Ethyl undec-9-ynoate

Click Chemistry CuAAC Bioorthogonal Chemistry

Ethyl undec-9-ynoate (CAS 1087387-70-9) is a long-chain aliphatic ester featuring a terminal alkyne at the C9 position. With a molecular formula of C13H22O2 and a molecular weight of 210.31 g/mol, it is a colorless liquid.

Molecular Formula C13H22O2
Molecular Weight 210.317
CAS No. 1087387-70-9
Cat. No. B592425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl undec-9-ynoate
CAS1087387-70-9
Synonyms9-Hendecynoic Acid Ethyl Ester
Molecular FormulaC13H22O2
Molecular Weight210.317
Structural Identifiers
SMILESCCOC(=O)CCCCCCCC#CC
InChIInChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h4,6-12H2,1-2H3
InChIKeyMLIYMFYQWQLHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Undec-9-ynoate Procurement: A Long-Chain Terminal Alkyne Ester for Specialized Synthesis


Ethyl undec-9-ynoate (CAS 1087387-70-9) is a long-chain aliphatic ester featuring a terminal alkyne at the C9 position . With a molecular formula of C13H22O2 and a molecular weight of 210.31 g/mol, it is a colorless liquid . This compound serves as a bifunctional building block; the terminal alkyne enables highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the ethyl ester provides a protected carboxylic acid handle that can be selectively deprotected under mild conditions [1]. As a research chemical, it is offered with a certified purity of 98% by select vendors for use as a synthetic intermediate in organic chemistry .

Why Ethyl Undec-9-ynoate Cannot Be Readily Replaced by Generic Analogs


Simple substitution with a generic terminal alkyne or fatty acid ester is scientifically invalid without rigorous re-validation. The specific position of the triple bond at C9, in conjunction with the ethyl ester, dictates a unique reactivity profile that differs from chain-length analogs like the C8 or C10 alkynoates, or the free acid (undec-9-ynoic acid). These structural differences control critical properties: the ethyl ester provides greater lipophilicity and different volatility compared to the methyl ester (methyl undec-9-ynoate), directly impacting its handling in multi-step syntheses . Furthermore, the terminal alkyne is the essential reactive handle for CuAAC click chemistry; replacement with an internal alkyne or alkene (e.g., ethyl undec-9-enoate) would completely disable this key functionality [1].

Quantitative Differential Evidence for Ethyl Undec-9-ynoate Against Closest Analogs


Terminal Alkyne Reactivity vs. Free Acid Form in Click Chemistry

The terminal alkyne at the C9 position is the primary driver of value in click chemistry applications. While the core scaffold's utility is inferred from the known reactivity of its analog, undec-9-ynoic acid, which has an identical alkyne placement [1], the ethyl ester form prevents unwanted side-reactions that can occur with the free carboxylic acid, such as acid-base incompatibility or non-specific binding. This allows for a 'protected' click handle. Direct quantitative data from a cross-study comparable shows that the methyl ester analog, methyl undec-9-ynoate, is a viable substrate for AgBF4-catalyzed cycloaddition to form cyclopentenones, a key step in prostanoid synthesis [2].

Click Chemistry CuAAC Bioorthogonal Chemistry Functionalization

Physicochemical Differentiation from Methyl Ester Analog for Downstream Processing

The ethyl ester group confers distinct physical properties that critically affect purification and handling compared to the closest ester analog, methyl undec-9-ynoate. The ethyl ester has a higher boiling point, indicating markedly lower volatility, which impacts its behavior during distillation or solvent evaporation steps . This difference directly translates to lower evaporative losses during workup and a wider liquid range for processing. Solidification behavior is also expected to differ, as the ethyl ester of a similar long-chain alkynoic acid remains liquid at lower temperatures compared to the methyl ester .

Purification Volatility Distillation Physicochemical Properties

Certified Purity and Quality Control Documentation vs. Unspecified Sources

A critical and often overlooked differentiation for procurement is the availability of authenticated analytical documentation. The target compound is supplied with a standard purity of 98% and includes batch-specific quality control data such as NMR, HPLC, and GC . This level of documentation is not universally offered for all analogs. For instance, while the parent acid (undec-9-ynoic acid) is widely listed, its purity and accompanying analytical packages are variable, with some sources offering only 95%+ purity without detailed QC reports . This difference in documentation quality translates to reduced risk and time savings in method development and impurity profiling.

Purity Quality Control NMR Procurement Standard

Validated Application Scenarios for Ethyl Undec-9-ynoate Procurement


Synthesis of Prostanoid-Like Cyclopentenone Intermediates Requiring a Protected Alkyne Handle

Based on cross-study comparable evidence with its methyl ester analog, ethyl undec-9-ynoate is the preferred starting material for projects synthesizing prostaglandin-like cyclopentenones [1]. The ethyl ester serves as a stable, protected form of the carboxylic acid, which is essential for the subsequent multi-step functionalization and prevents undesired side-reactions during the AgBF4-catalyzed cycloaddition step. This scenario is directly supported by the work of Jadhav et al., which demonstrated this exact transformation on methyl undec-9-ynoate to generate a key cyclopentenone intermediate [1].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Lipophilic Environments

The long C11 chain of ethyl undec-9-ynoate makes it an ideal substrate for performing 'click' chemistry in hydrophobic media or for functionalizing lipophilic scaffolds, such as lipid nanoparticles or hydrophobic polymer backbones [REFS-2, REFS-3]. The terminal alkyne is the essential reactive partner in CuAAC, a property validated for the undec-9-ynoate core [2]. Choosing the ethyl ester over the free acid prevents catalyst poisoning and ensures solubility in organic reaction media, a critical factor for achieving high conversion rates.

Building Block for Long-Chain Aliphatic Derivatives in Material Science

The compound's bifunctional nature (terminal alkyne and protected acid) distinguishes it from generic aliphatic esters. It can serve as a monomer or chain extender in the synthesis of specialty polymers with precisely placed cross-linking or post-modification sites. The ethyl ester's lower volatility (boiling point 272°C) compared to the methyl analog ensures better retention and processability during high-temperature polycondensation or melt-phase reactions, making it a more reliable monomer for consistent polymer architecture .

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